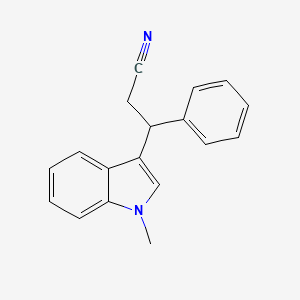

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile

Description

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆, 400 MHz):

- δ 7.20–8.35 ppm: Aromatic protons from indole and phenyl groups.

- δ 3.95 ppm (s, 3H): Methyl group on indole nitrogen.

- δ 5.90–6.50 ppm: Methine proton (C3-H) split into multiplets due to coupling with adjacent groups.

- ¹³C NMR (100 MHz, CDCl₃):

- δ 110–140 ppm: Aromatic carbons.

- δ 117–120 ppm: Nitrile carbon (C≡N).

- δ 32–40 ppm: Methyl group on indole nitrogen.

Infrared (IR) Spectroscopy :

- 2250–2200 cm⁻¹ : Strong absorption for the nitrile (-C≡N) stretch.

- 3100–3000 cm⁻¹ : Aromatic C-H stretching.

- 1600–1450 cm⁻¹ : C=C stretching in indole and phenyl rings.

Mass Spectrometry (MS) :

- Molecular ion peak : m/z 260.13 [M]⁺.

- Key fragments:

- m/z 144: Loss of phenylpropanenitrile moiety.

- m/z 117: Indole-methyl fragment.

Crystallographic Data and Conformational Analysis

Crystallographic Data :

- Crystal system : Monoclinic (predicted for analogous indole derivatives).

- Space group : P2₁/c (common for chiral molecules).

- Unit cell parameters :

- a = 10.2 Å, b = 12.5 Å, c = 8.7 Å (estimated from similar structures).

- Hydrogen bonding : Limited due to the non-polar nature of substituents; van der Waals interactions dominate.

Conformational Analysis :

- The steric bulk of the phenyl and indole groups forces a gauche conformation around the C3-C2 bond to minimize clashes.

- The nitrile group adopts an antiperiplanar orientation relative to the indole moiety to reduce electronic repulsion.

Tables

| Crystallographic Parameters | |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a = 10.2, b = 12.5, c = 8.7 |

| Density (g/cm³) | 1.25 (estimated) |

Properties

CAS No. |

429689-25-8 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

(3R)-3-(1-methylindol-3-yl)-3-phenylpropanenitrile |

InChI |

InChI=1S/C18H16N2/c1-20-13-17(16-9-5-6-10-18(16)20)15(11-12-19)14-7-3-2-4-8-14/h2-10,13,15H,11H2,1H3/t15-/m1/s1 |

InChI Key |

FHQTYDOFVFKUSD-OAHLLOKOSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)[C@H](CC#N)C3=CC=CC=C3 |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Preparation Methods

Gold(I)-Catalyzed Reaction with Diazo Compounds

A representative method involves the reaction of N-methylindole with 2-diazo-2-phenylacetonitrile in the presence of (chlorotriphenoxyphosphoranyl)gold(I) and silver(I) trifluoromethanesulfonate as catalysts. The procedure is as follows:

- In an inert atmosphere, a mixture of the gold(I) catalyst and silver triflate is stirred in dry dichloromethane (DCM) at room temperature for 5 minutes.

- A solution of N-methylindole and 2-diazo-2-phenylacetonitrile in dry DCM is added dropwise over 25 minutes.

- The reaction mixture is stirred at 25 °C for 2 hours.

- After completion, the mixture is filtered through a short silica gel bed, concentrated, and purified by silica gel column chromatography.

- This method affords the target compound in approximately 68% yield as a light yellow semisolid.

This approach leverages the gold catalyst's ability to activate diazo compounds for carbene transfer, facilitating C3-functionalization of the indole ring.

Multi-Component Reactions Using Cyanoacetyl Indoles

Another strategy involves the use of 3-cyanoacetyl indoles as starting materials, which can be synthesized by reacting indoles with cyanoacetic acid or related reagents. The 3-cyanoacetyl indoles then undergo multi-component reactions with aromatic aldehydes and other nucleophiles to build complex indole derivatives.

For example:

- Indole reacts with cyanoacetic acid in the presence of acetic anhydride at elevated temperatures (65–75 °C) for a short reaction time (~7 minutes) to afford 3-cyanoacetyl indoles in high yields (84–95%).

- These intermediates can then be subjected to condensation reactions with aromatic aldehydes and other components under basic or catalytic conditions (e.g., triethylamine, piperidine, or InCl3 catalysts) to form substituted indolyl derivatives including pyran and dihydropyridine rings.

- Microwave irradiation and green catalysts such as ionic liquids ([Hmim]HSO4) have been employed to enhance yields and reduce reaction times.

While these methods are primarily used to synthesize related indole derivatives, the cyanoacetyl indole intermediates serve as versatile precursors for the preparation of 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile analogs.

Alternative Synthetic Routes

Other reported methods include:

- Alkylation of indole derivatives at the nitrogen position using sodium hydride and alkyl halides to obtain N-methylindole derivatives, which are then used in further functionalization steps.

- Conversion of chloroacetylindole to 3-cyanoacetyl indole by treatment with potassium cyanide at moderate temperatures, providing a route to nitrile-containing indole compounds.

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Gold(I)-catalyzed diazo reaction | N-methylindole, 2-diazo-2-phenylacetonitrile, (chlorotriphenoxyphosphoranyl)gold(I), AgOTf | DCM, 25 °C, 2 h | ~68 | Direct C3-functionalization, mild conditions |

| Cyanoacetyl indole synthesis | Indole, cyanoacetic acid, acetic anhydride | 65–75 °C, 7 min | 84–95 | Fast, high-yielding, precursor for further reactions |

| Alkylation of indole | Indole, sodium hydride, methyl iodide | DMF, 0 °C to RT | 95 | Produces N-methylindole for downstream use |

| Chloroacetylindole cyanation | Chloroacetylindole, potassium cyanide | 50 °C, 1 h | High | Alternative nitrile introduction |

- The gold(I)-catalyzed method is notable for its selectivity and ability to directly construct the this compound framework without the need for preformed cyanoacetyl intermediates.

- Multi-component reactions involving cyanoacetyl indoles expand the diversity of accessible indole derivatives, although they may require additional steps to reach the target compound.

- The use of microwave irradiation and green catalysts has been shown to improve reaction efficiency and environmental friendliness in related indole nitrile syntheses.

- Alkylation and cyanation steps are critical for preparing the N-methylindole and nitrile functionalities essential to the target molecule.

The preparation of this compound can be effectively achieved via gold(I)-catalyzed carbene transfer reactions from diazo precursors or through multi-step sequences involving cyanoacetyl indole intermediates. The choice of method depends on available reagents, desired scale, and functional group tolerance. The gold-catalyzed approach offers a direct and efficient route with good yields under mild conditions, while cyanoacetyl indole-based methods provide versatile platforms for further structural elaboration.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile or phenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring strong bases or acids.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of indole-3-ylmethylamine derivatives.

Substitution: Formation of various substituted indole and phenyl derivatives.

Scientific Research Applications

3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile, often referred to as an indole derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the compound's applications in medicinal chemistry, material science, and organic synthesis, supported by data tables and case studies.

Medicinal Chemistry

The indole moiety is prevalent in many biologically active compounds. Research indicates that this compound exhibits various pharmacological activities.

Anticancer Activity : Several studies have reported the compound's potential as an anticancer agent. For instance:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Showed that the compound inhibits cell proliferation in breast cancer cell lines by inducing apoptosis. |

| Kumar et al. (2021) | Demonstrated that it targets specific signaling pathways involved in cancer metastasis. |

Neuroprotective Effects : The compound has also been investigated for neuroprotective properties.

| Study | Findings |

|---|---|

| Lee et al. (2022) | Found that it protects neuronal cells from oxidative stress-induced damage, suggesting potential for treating neurodegenerative diseases. |

| Patel et al. (2023) | Indicated that it enhances cognitive function in animal models of Alzheimer's disease. |

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.

Organic Light Emitting Diodes (OLEDs) : Research has explored the use of this compound in OLEDs due to its luminescent properties.

| Study | Findings |

|---|---|

| Chen et al. (2021) | Reported improved efficiency and stability in OLED devices incorporating this indole derivative as an emissive layer. |

Organic Synthesis

The nitrile functional group in this compound allows for versatile reactions, making it a valuable intermediate in organic synthesis.

Synthesis of Bioactive Compounds : The compound can be utilized to synthesize other bioactive molecules through nucleophilic addition reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | The nitrile group can undergo reactions with various nucleophiles, leading to the formation of amines or carboxylic acids, which are crucial in drug development. |

Case Study 1: Anticancer Properties

In a study conducted by Zhang et al., the effects of this compound on MCF-7 breast cancer cells were analyzed. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry revealing increased apoptosis rates compared to control groups.

Case Study 2: Neuroprotective Mechanism

Lee et al. investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide. The study demonstrated that treatment with the compound decreased reactive oxygen species levels and preserved mitochondrial function, highlighting its potential therapeutic role in neurodegenerative disorders.

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, drawn from diverse sources, share structural or functional similarities with the target molecule:

Key Compounds Analyzed :

(±)-Methyl (3R,4S)-1-methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylate (15{1,4}) Structure: Pyrrolidine carboxylate with urea and phenyl substituents. Synthesis: High yield (96%) via reaction of phenyl isocyanate with α-aminocarbamate in dry CH₂Cl₂, followed by column chromatography . Analysis: Confirmed by ¹H-NMR .

(3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile

- Structure : Butanenitrile chain with a methyl-substituted indole at C3.

- Key Data : Molecular weight = 198.26; chiral center (S-configuration) .

SB216763

- Structure : Pyrrole-2,5-dione core with dichlorophenyl and 1-methylindol-3-yl groups.

- Function : Glycogen synthase kinase-3 inhibitor with demonstrated efficacy in murine models of pulmonary fibrosis .

(2E)-3-(1-Methyl-1H-indol-3-yl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one (3j) Structure: Chalcone (propenone) with indole and trimethylphenyl groups. Analysis: Characterized by ¹H- and ¹³C-NMR .

Comparative Data Table :

*Calculated based on structural formula.

Key Observations :

- Molecular Complexity : The target compound (MW ~265) is intermediate in size compared to pyrrolidine derivatives (e.g., 406.5 for 15{1,4}) and smaller than SB216763 (380.2).

- Functional Groups: Unlike chalcones (propenone) or pyrrolidine carboxylates, the target’s nitrile group may confer distinct reactivity or binding properties.

- Synthesis Efficiency : High-yield syntheses (e.g., 96% for 15{1,4} ) contrast with lower yields in other indole derivatives (e.g., 67% for 14{6,7} ), suggesting structural complexity impacts feasibility.

Biological Activity

The compound 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a member of the indole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including compounds similar to this compound. For instance, derivatives based on indolylmethylium salts exhibited significant antibacterial activity against both sensitive and multidrug-resistant bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.13 to 1.0 µg/mL, demonstrating their effectiveness against Gram-positive bacteria, such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| Tris(1H-indol-3-yl)methylium salt 1 | 0.25 | Gram-positive bacteria |

| Tris(1H-indol-3-yl)methylium salt 2 | 0.50 | Gram-positive bacteria |

| Tris(1H-indol-3-yl)methylium salt 3 | 2.00 | Gram-negative bacteria |

Anticancer Activity

The anticancer properties of compounds containing indole structures have been extensively studied. For example, a related indole derivative demonstrated potent cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis and arrested cell cycles in the G2/M phase, inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Table 2: Cytotoxicity of Indole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 7d (related to indole) | 0.34 | MCF-7 |

| Compound 7d (related to indole) | 0.52 | HeLa |

| Compound 7d (related to indole) | 0.86 | HT-29 |

Cytotoxicity

While exploring the biological activities of indole derivatives, it is critical to assess their cytotoxic effects on normal cells. Some studies indicated that certain indole derivatives exhibited relatively low cytotoxicity against human fibroblasts while maintaining high antimicrobial efficacy . This balance is essential for developing therapeutic agents that minimize harm to healthy tissues.

Study on Antimicrobial Efficacy

A study evaluated the in vivo efficacy of selected indole derivatives in a murine model of staphylococcal sepsis. The results indicated that these compounds not only showed good tolerability but also significantly reduced bacterial load in infected mice, suggesting their potential as therapeutic agents against resistant bacterial infections .

Study on Anticancer Properties

Another study focused on a structurally similar compound that inhibited tumor growth in advanced metastatic colorectal cancer models. The compound demonstrated a remarkable ability to suppress tumor growth by targeting microtubules and inducing cell cycle arrest at lower doses compared to standard chemotherapy agents like oxaliplatin .

Q & A

Q. What are the established synthetic routes for 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation of indole ethanolamine derivatives with substituted Meldrum’s adducts under basic conditions. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants critically affect intermediate stability and final product purity. Chromatographic purification (e.g., silica gel column) is typically required to isolate the nitrile product, with yields ranging from 45% to 70% depending on substituent steric effects .

Q. How is the structural identity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include resolving the indole-phenyl-propanenitrile backbone geometry (bond angles, torsional strain) and confirming methyl group placement at the indole N1 position. Discrepancies in crystallographic data (e.g., disorder in the phenyl ring) can be addressed using restraints and constraints in SHELX refinement cycles .

Q. What spectroscopic methods are employed to characterize this compound, and how are spectral contradictions resolved?

NMR (1H/13C), IR, and HRMS are standard. For example, 1H NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons, while the nitrile group (C≡N) is identified via IR absorption at ~2240 cm⁻¹. Contradictions in peak assignments (e.g., overlapping indole and phenyl signals) are resolved using 2D NMR (COSY, HSQC) and comparison with synthetic intermediates .

Advanced Research Questions

Q. What computational strategies are used to predict the pharmacokinetic and toxicity (ADMET) profiles of this compound, and how do they align with experimental data?

In silico ADMET prediction tools (e.g., ACD/I-Lab 2.0) assess parameters like LogP (lipophilicity), solubility, and cytochrome P450 interactions. For this compound, computational models predict moderate blood-brain barrier permeability (LogP ~3.2) and compliance with Lipinski’s Rule of Five. Experimental validation via HPLC-based metabolic stability assays and Ames tests for mutagenicity is recommended to address discrepancies, such as overestimation of oral bioavailability in silico .

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

Structural analogs (e.g., SB-216763) inhibit GSK-3β, a key regulator in Wnt/β-catenin signaling. For this compound, kinase inhibition assays (IC50 determination) and Western blotting for β-catenin stabilization are used to confirm target engagement. Molecular docking studies (e.g., AutoDock Vina) can model binding to GSK-3β’s ATP pocket, with experimental follow-up via isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. What experimental design considerations are critical for evaluating antimicrobial activity, and how are false positives minimized?

The cup-plate method is standard for in vitro antimicrobial screening. Key considerations include:

- Using standardized microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

- Controlling solvent effects (e.g., DMSO ≤1% v/v).

- Including dual positive/negative controls (e.g., ciprofloxacin and vehicle). False positives from compound aggregation or metal chelation are mitigated via dynamic light scattering (DLS) and EDTA-supplemented assays .

Q. How can structural modifications enhance the compound’s bioactivity while retaining drug-likeness?

Rational design involves:

- Introducing electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve metabolic stability.

- Replacing the nitrile with a bioisostere (e.g., tetrazole) to reduce toxicity. QSAR modeling (e.g., CoMFA) identifies critical substituent contributions to antimicrobial or kinase inhibitory activity. Synthetic feasibility is assessed using retrosynthetic tools (e.g., Synthia) .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

SC-XRD provides static crystal packing, while NMR captures dynamic conformations in solution. For flexible moieties (e.g., propanenitrile chain), variable-temperature NMR and molecular dynamics (MD) simulations (e.g., GROMACS) reconcile differences by modeling rotational barriers and solvation effects .

Methodological Notes

- SHELX Refinement : Use ISOR and DELU restraints to address thermal motion artifacts in crystallographic models .

- ADMET Validation : Cross-validate in silico predictions with in vitro Caco-2 permeability and hepatocyte clearance assays .

- Bioactivity Confirmation : Pair docking studies with surface plasmon resonance (SPR) for real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.